Cas no 593270-22-5 (Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI))

Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI) structure
593270-22-5 structure
Product Name:Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI)
CAS-nummer:593270-22-5
MF:C10H11BrO
MW:227.097742319107
CID:950023
PubChem ID:23442601
Update Time:2025-09-25

Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI)
    • 2-Bromo-1-(2-ethylphenyl)ethanone
    • o-ethylphenacyl bromide
    • 2-bromo-1-(2-ethylphenyl)-ethanone
    • 2-bromo-1-(2-ethyl-phenyl)-ethanone
    • 593270-22-5
    • QAYCTBUGKWGQKZ-UHFFFAOYSA-N
    • AKOS017548310
    • 2-ethyl phenacylbromide
    • SCHEMBL3928994
    • 2-Bromo-1-(2-ethyl-phenyl) -ethanone
    • DB-326311
    • 2-bromo-1-(2-ethylphenyl)ethan-1-one
    • EN300-5107695
    • Ethanone, 2-bromo-1-(2-ethylphenyl)-
    • Inchi: 1S/C10H11BrO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6H,2,7H2,1H3
    • InChI-sleutel: QAYCTBUGKWGQKZ-UHFFFAOYSA-N
    • LACHT: BrCC(C1C=CC=CC=1CC)=O

Berekende eigenschappen

  • Exacte massa: 225.99933g/mol
  • Monoisotopische massa: 225.99933g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 156
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 17.1Ų

Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI) Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
A2B Chem LLC
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Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI)
593270-22-5 95%
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
AG80536-500mg
Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI)
593270-22-5 95%
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A2B Chem LLC
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Enamine
EN300-5107695-0.05g
2-bromo-1-(2-ethylphenyl)ethan-1-one
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